(2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate
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Overview
Description
(2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate is an organic compound with a unique structure that includes a trifluoroethoxy group and a cyano group attached to a propenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable cyanoacrylate ester. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this synthesis include trifluoroacetic anhydride and a base such as triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethoxy group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields 2,2,2-trifluoroethanol and the corresponding carboxylic acid, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
(2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: The compound can be used to study the effects of trifluoroethoxy groups in biological systems.
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate involves its interaction with various molecular targets. The trifluoroethoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes. Additionally, the cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl Acrylate: Similar in structure but lacks the cyano group.
Methyl 2-cyanoacrylate: Contains a cyano group but lacks the trifluoroethoxy group.
Ethyl 2-cyanoacrylate: Similar to methyl 2-cyanoacrylate but with an ethyl group instead of a methyl group.
Uniqueness
(2,2,2-Trifluoroethoxy)methyl 2-cyanoprop-2-enoate is unique due to the presence of both the trifluoroethoxy and cyano groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
61660-15-9 |
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Molecular Formula |
C7H6F3NO3 |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
2,2,2-trifluoroethoxymethyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C7H6F3NO3/c1-5(2-11)6(12)14-4-13-3-7(8,9)10/h1,3-4H2 |
InChI Key |
BAUSJSMMQRVRLI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#N)C(=O)OCOCC(F)(F)F |
Origin of Product |
United States |
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